molecular formula C14H10F3NO3 B6392123 2-Methoxy-5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid CAS No. 1261818-91-0

2-Methoxy-5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid

Cat. No.: B6392123
CAS No.: 1261818-91-0
M. Wt: 297.23 g/mol
InChI Key: FEBARHMEAAXAPP-UHFFFAOYSA-N
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Description

2-Methoxy-5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid is a complex organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a pyridine carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve high-temperature vapor-phase reactions with transition metal-based catalysts. For example, simultaneous vapor-phase chlorination/fluorination at temperatures above 300°C using iron fluoride as a catalyst can yield key intermediates for the synthesis of the target compound .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2-Methoxy-5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group and the pyridine moiety contributes to its unique biological activities. These interactions can affect enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Methoxy-5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the pyridine carboxylic acid moiety contributes to its reactivity and potential for further functionalization.

Properties

IUPAC Name

2-methoxy-5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c1-21-12-10(13(19)20)6-8(7-18-12)9-4-2-3-5-11(9)14(15,16)17/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBARHMEAAXAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC=CC=C2C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687968
Record name 2-Methoxy-5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261818-91-0
Record name 3-Pyridinecarboxylic acid, 2-methoxy-5-[2-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261818-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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